molecular formula C11H14BFO2 B14025500 (4-Cyclopentyl-3-fluorophenyl)boronic acid

(4-Cyclopentyl-3-fluorophenyl)boronic acid

Cat. No.: B14025500
M. Wt: 208.04 g/mol
InChI Key: CQLKOKHJDLYYLS-UHFFFAOYSA-N
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Description

(4-Cyclopentyl-3-fluorophenyl)boronic acid is an organoboron compound with the molecular formula C11H14BFO2. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopentyl-3-fluorophenyl)boronic acid typically involves the reaction of a suitable aryl halide with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions usually include a solvent such as toluene or ethanol, and the reaction is carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopentyl-3-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce boranes .

Mechanism of Action

The mechanism of action of (4-Cyclopentyl-3-fluorophenyl)boronic acid in chemical reactions involves the formation of a boron-oxygen bond, which can facilitate the transfer of functional groups. In Suzuki-Miyaura coupling, the boronic acid group reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation and reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Cyclopentyl-3-fluorophenyl)boronic acid is unique due to the presence of both a cyclopentyl group and a fluorine atom on the phenyl ring. This combination of functional groups can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C11H14BFO2

Molecular Weight

208.04 g/mol

IUPAC Name

(4-cyclopentyl-3-fluorophenyl)boronic acid

InChI

InChI=1S/C11H14BFO2/c13-11-7-9(12(14)15)5-6-10(11)8-3-1-2-4-8/h5-8,14-15H,1-4H2

InChI Key

CQLKOKHJDLYYLS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C2CCCC2)F)(O)O

Origin of Product

United States

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